molecular formula C16H17BrO5 B3537099 5-(5-bromo-2-isopropoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-(5-bromo-2-isopropoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B3537099
M. Wt: 369.21 g/mol
InChI Key: XYRVMOSBSXHUDG-UHFFFAOYSA-N
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Description

5-(5-bromo-2-isopropoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as BIPB, is a versatile organic compound that has gained significant attention in the field of organic synthesis and material science. BIPB has a unique structure that makes it an ideal candidate for various applications, including polymerization initiator, cross-linking agent, and radical scavenger.

Mechanism of Action

BIPB acts as a radical initiator by generating free radicals upon thermal decomposition. The generated free radicals initiate the polymerization of vinyl monomers by adding to the double bond and propagating the polymer chain. BIPB also acts as a cross-linking agent by forming covalent bonds between polymer chains. In addition, BIPB can scavenge free radicals by donating hydrogen atoms, thereby terminating the radical chain reaction.
Biochemical and Physiological Effects:
BIPB has not been extensively studied for its biochemical and physiological effects. However, studies have shown that BIPB is relatively non-toxic and does not cause significant adverse effects in animals. BIPB is rapidly metabolized and eliminated from the body, making it a safe candidate for various applications.

Advantages and Limitations for Lab Experiments

BIPB has several advantages for lab experiments, including its high purity, stability, and ease of handling. BIPB is also relatively inexpensive and readily available. However, BIPB has some limitations, including its sensitivity to light and air, which can cause decomposition. BIPB also has a relatively short half-life, which can limit its application in some experiments.

Future Directions

BIPB has a vast potential for future research and development. Some possible future directions include the synthesis of new BIPB derivatives with improved properties, the application of BIPB in the synthesis of new materials, and the investigation of the biochemical and physiological effects of BIPB. Furthermore, the development of new methods for the synthesis of BIPB and its derivatives can lead to the discovery of new applications and broaden its scope in various fields.

Scientific Research Applications

BIPB has been extensively studied for its application in organic synthesis and material science. BIPB is a widely used radical initiator for the polymerization of vinyl monomers, such as styrene, acrylates, and methacrylates. BIPB is also used as a cross-linking agent for the preparation of polymeric materials, such as thermosetting resins, adhesives, and coatings. Furthermore, BIPB has been used as a radical scavenger in the synthesis of dendrimers and other macromolecules.

properties

IUPAC Name

5-[(5-bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO5/c1-9(2)20-13-6-5-11(17)7-10(13)8-12-14(18)21-16(3,4)22-15(12)19/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRVMOSBSXHUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-bromo-2-isopropoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 2
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5-(5-bromo-2-isopropoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 3
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5-(5-bromo-2-isopropoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 4
Reactant of Route 4
5-(5-bromo-2-isopropoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 5
Reactant of Route 5
5-(5-bromo-2-isopropoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Reactant of Route 6
Reactant of Route 6
5-(5-bromo-2-isopropoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

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